molecular formula C7H9N3O4S B12348783 6-hydroxy-5-nitro-2-(propylsulfanyl)-5H-pyrimidin-4-one CAS No. 1315610-28-6

6-hydroxy-5-nitro-2-(propylsulfanyl)-5H-pyrimidin-4-one

Katalognummer: B12348783
CAS-Nummer: 1315610-28-6
Molekulargewicht: 231.23 g/mol
InChI-Schlüssel: KKCWQZSYOUMQFJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-hydroxy-5-nitro-2-(propylsulfanyl)-5H-pyrimidin-4-one is a pyrimidine derivative known for its unique chemical structure and potential applications in various fields, including pharmaceuticals and scientific research. This compound is characterized by the presence of a hydroxy group, a nitro group, and a propylsulfanyl group attached to a pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as LC-QTOF-MS/MS, is crucial for monitoring the synthesis process and detecting any potential impurities .

Analyse Chemischer Reaktionen

Types of Reactions

6-hydroxy-5-nitro-2-(propylsulfanyl)-5H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-hydroxy-5-nitro-2-(propylsulfanyl)-5H-pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 6-hydroxy-5-nitro-2-(propylsulfanyl)-5H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of biochemical pathways, which can lead to changes in cellular functions. The nitro group, in particular, plays a crucial role in its biological activity by participating in redox reactions and forming reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-nitro-2-(propylthio)pyrimidine-4,6-diol
  • 6-hydroxy-5-nitro-2-(propylsulfanyl)-3,4-dihydropyrimidin-4-one

Uniqueness

6-hydroxy-5-nitro-2-(propylsulfanyl)-5H-pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

1315610-28-6

Molekularformel

C7H9N3O4S

Molekulargewicht

231.23 g/mol

IUPAC-Name

5-nitro-2-propylsulfanyl-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C7H9N3O4S/c1-2-3-15-7-8-5(11)4(10(13)14)6(12)9-7/h4H,2-3H2,1H3,(H,8,9,11,12)

InChI-Schlüssel

KKCWQZSYOUMQFJ-UHFFFAOYSA-N

Kanonische SMILES

CCCSC1=NC(=O)C(C(=O)N1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.